N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-nitrophenol.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-nitrophenol to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: The major product would be N-(5-chloro-2-methoxyphenyl)-2-(4-aminophenoxy)acetamide.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the nitrophenoxy group.
2-(4-nitrophenoxy)acetamide: Lacks the chloro-methoxyphenyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a chloro-methoxyphenyl group and a nitrophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-7-2-10(16)8-13(14)17-15(19)9-23-12-5-3-11(4-6-12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRZFUVVCBWBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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